molecular formula C10H17NO4 B14062625 2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid

2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B14062625
M. Wt: 216.25 g/mol
InChI Key: VPTQREPNFSXDEM-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Cyclopropylglycine can be synthesized through various methods. One common approach involves the use of a bifunctional enzyme that integrates reductive amination and coenzyme regeneration activities. This method has shown an improved reaction rate and high substrate concentration . Another method involves the carbene and ylide addition to alkenes, enzymatic reactions, and the Kulinkovich cyclopropanation of esters and amides .

Industrial Production Methods

For industrial production, the NADH-driven biocatalytic system is often employed. This system allows for continuous synthesis with high conversion yields and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Cyclopropylglycine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Mechanism of Action

The mechanism of action of Boc-D-Cyclopropylglycine involves its incorporation into peptide sequences, which alters the protein structure and biological properties. The presence of the cyclopropyl group restricts rotation about the carbon-carbon bond, making the peptide chain more resistant to hydrolysis .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylglycine: Similar in structure but lacks the Boc protecting group.

    Cyclopropylalanine: Contains an additional methyl group compared to Boc-D-Cyclopropylglycine.

    Cyclopropylserine: Contains a hydroxyl group instead of the Boc protecting group.

Uniqueness

Boc-D-Cyclopropylglycine is unique due to its Boc protecting group, which enhances its stability and makes it suitable for solid-phase peptide synthesis .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

216.25 g/mol

IUPAC Name

2-[cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11(6-8(12)13)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,13)/i1D

InChI Key

VPTQREPNFSXDEM-MICDWDOJSA-N

Isomeric SMILES

[2H]CC(C)(C)OC(=O)N(CC(=O)O)C1CC1

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1CC1

Origin of Product

United States

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